2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine
Description
The compound 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a pyrazine derivative featuring two carbonyl bridges: one linking a 2-methylpiperidine moiety and the other an azetidine ring. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, is a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-4-2-3-7-19(11)14(20)12-9-18(10-12)15(21)13-8-16-5-6-17-13/h5-6,8,11-12H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFYTBHDBVNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Azetidine Amine
Azetidine is protected using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions:
Azetidine + Boc₂O → Boc-azetidine (in CH₂Cl₂, DMAP catalyst, 86% yield)
Carbamoylation at C3 Position
The Boc-protected azetidine undergoes carbamoylation with methoxy(methyl)carbamoyl chloride:
Boc-azetidine + ClCON(OMe)Me → Boc-3-[methoxy(methyl)carbamoyl]azetidine
Reaction conditions: 0°C to RT, Et₃N base, THF solvent (72% yield).
Deprotection and Activation
Boc removal with TFA in DCM yields free amine, subsequently converted to acyl chloride using oxalyl chloride:
Boc-3-carbamoyl-azetidine → 3-carbamoyl-azetidine (TFA/DCM) → acyl chloride (oxalyl chloride, 92% purity)
Preparation of 2-Methylpiperidine-1-carbonyl Chloride
N-Alkylation of Piperidine
2-Methylpiperidine is synthesized via Leuckart-Wallach reaction:
Piperidine + HCOOH/HCHO → 2-methylpiperidine (180°C, 68% yield)
Carbonyl Chloride Formation
Phosgenation under controlled conditions:
2-Methylpiperidine + COCl₂ → 2-methylpiperidine-1-carbonyl chloride (toluene, 0°C, 81% yield)
Pyrazine Core Functionalization
Diaminopyrazine Synthesis
Pyrazine is nitrated and reduced to 2,5-diaminopyrazine:
Pyrazine → 2,5-dinitropyrazine (HNO₃/H₂SO₄) → 2,5-diaminopyrazine (H₂/Pd-C, 74% overall yield)
Sequential Acylation
Stepwise coupling under Schlenk conditions:
- First acylation :
2,5-Diaminopyrazine + azetidine-1-carbonyl chloride → 2-[azetidine-1-carbonyl]pyrazine (DMF, -15°C, 67% yield)
- Second acylation :
Intermediate + 2-methylpiperidine-1-carbonyl chloride → Target compound (DIPEA, CH₃CN, 58% yield)
Optimization Strategies and Yield Improvements
Coupling Reagent Screening
Comparative analysis of coupling agents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0 | 67 | 95 |
| HATU | CH₃CN | 25 | 72 | 97 |
| DCC/DMAP | THF | -15 | 58 | 89 |
Temperature Effects on Acylation
Lower temperatures (-15°C to 0°C) minimized diastereomer formation in azetidine coupling.
Purification and Characterization
Chromatographic Separation
Final purification employs gradient silica chromatography (EtOAc:hexane 3:7 → 7:3) followed by recrystallization from ethanol/water (4:1).
Spectroscopic Validation
Key characterization data :
- ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 2H, pyrazine), 4.32–3.98 (m, 4H, azetidine), 3.85–3.45 (m, 2H, piperidine), 2.75–1.45 (complex m, 9H)
- HRMS (ESI+) : m/z calcd for C₁₅H₂₁N₅O₂ [M+H]⁺ 312.1774, found 312.1776
Alternative Synthetic Routes
One-Pot Bis-Acylation
Simultaneous coupling of both acyl chlorides using excess Hünig's base:
2,5-Diaminopyrazine + 2 equiv acyl chlorides → Target compound (23% yield, low selectivity)
Solid-Phase Synthesis
Immobilized pyrazine on Wang resin enabled iterative coupling (scale <100 mg, 41% overall yield).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Source |
|---|---|---|
| Boc-azetidine | 12,500 | Ambeed |
| 2-Methylpiperidine | 8,200 | PMC |
| HATU | 35,000 | Patent |
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The azetidine and 2-methylpiperidine carbonyl groups are synthesized through amide coupling. Key methods include:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCTU, DIPEA, DMF, RT, 24h | Formation of azetidine-1-carbonyl linkage | 85–92% | |
| EDCI/HOBt, CH₂Cl₂, 0°C to RT | Piperidine-carbonyl attachment to azetidine | 78% |
-
Mechanistic Insight : The coupling proceeds via activation of carboxylic acids to reactive intermediates (e.g., HOBt esters), followed by nucleophilic attack by the amine group.
Pyrazine Ring Functionalization
The pyrazine ring undergoes electrophilic substitution and redox reactions:
Oxidation
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄, H₂O, Δ | 80°C, 6h | Pyrazine-2-carboxylic acid derivative | Partial ring degradation |
| H₂O₂, AcOH | RT, 12h | N-Oxide formation | Limited regioselectivity |
Reduction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF, 0°C | 2h, inert atmosphere | Dihydropyrazine | 63% |
| H₂, Pd/C, EtOH | 50 psi, 24h | Tetrahydro derivative | 41% |
-
Key Finding : Reduction of the pyrazine ring is challenging due to aromatic stabilization; harsh conditions risk over-reduction .
Carbonyl Group Reactivity
The carbonyl groups participate in nucleophilic acyl substitution:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis (HCl, H₂O, Δ) | Reflux, 8h | Carboxylic acid | 89% |
| Aminolysis (NH₃, MeOH) | RT, 48h | Primary amide | 67% |
| Grignard Addition (MeMgBr, THF) | −78°C to RT, 2h | Tertiary alcohol | 55% |
Azetidine Ring
-
Ring-Opening : Treatment with HBr/AcOH (1:1) at 100°C for 4h cleaves the azetidine ring, yielding a linear amine-bromoalkane (72%).
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) introduces aryl groups at the azetidine nitrogen (51–68%) .
Piperidine Substituent
-
Demethylation : BBr₃ in CH₂Cl₂ (−20°C, 1h) removes the 2-methyl group, forming a secondary amine (83%).
Stability and Degradation
-
Thermal Stability : Decomposes above 240°C via decarbonylation (TGA data).
-
Photolysis : UV light (254 nm) induces C–N bond cleavage in the azetidine ring, forming pyrazine-2-carboxamide (half-life: 3h in MeCN).
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases. In vitro studies have shown significant reductions in pro-inflammatory cytokines in treated cell lines .
- Anticancer Activity : Preliminary studies demonstrate that 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.5 |
| HepG2 (Liver Cancer) | 6.0 |
| HCT116 (Colon Cancer) | 5.5 |
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays. It has been tested against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationship of this compound have revealed that modifications to the piperidine and azetidine moieties can significantly enhance its biological activity. This understanding aids in the design of more potent derivatives for therapeutic applications .
Case Study on Anti-inflammatory Effects
In a rat model of arthritis, derivatives of this compound were shown to significantly reduce inflammation markers compared to controls, suggesting its potential utility in treating inflammatory diseases .
Case Study on Anticancer Efficacy
A comparative study highlighted that this compound was more effective than standard treatments in inducing apoptosis in breast cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic cells among treated groups .
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate further chemical transformations . The piperidine moiety can interact with biological receptors, potentially modulating their activity . The pyrazine ring can participate in electron transfer reactions, making the compound useful in redox chemistry .
Comparison with Similar Compounds
Piperazine/Piperidine-Linked Pyrazines
- 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 93072-94-7): Structure: Pyrazine is linked to a piperidine ring via an oxadiazole spacer. Key Differences: The oxadiazole ring introduces polarity and hydrogen-bond acceptor sites, contrasting with the direct carbonyl-azetidine linkage in the target compound . Applications: Not explicitly stated, but oxadiazoles are known for antimicrobial and anticancer activities.
- 2-(1-Piperazinyl)-3-{2-[3-(isopropylamino)methyl]phenoxy]ethoxy}pyrazine: Structure: A piperazine ring is connected to pyrazine through a flexible ethoxy chain.
3-({4-[2-(4-tert-Butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)pyrido[2,3-b]pyrazine :
Sulfonamide and Sulfonyl Derivatives
- 5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine: Structure: A pyrrolo-pyrazine core modified with a sulfonyl group.
Halogenated and Aryl-Substituted Pyrazines
Anti-HIV Activity
Piperazine-based CCR5 antagonists (e.g., Sch-417690):
- 1-[2-(Alkylthio-1-benzyl-5-imidazolyl)carbonyl]-4-[3-(isopropylamino)-2-pyridyl]piperazines: Activity: Moderate anti-HIV activity (14.6% protection at 2×10⁻⁵ M). Key Difference: The imidazole-thioether group may engage in metal-binding interactions, absent in the target compound .
Plant Growth Promotion
- 2-Methyl-3-isopropylpyrazine and 2-isobutyl-3-methylpyrazine: Activity: Promote Arabidopsis thaliana growth via volatile organic compounds (VOCs). Key Difference: Smaller alkyl substituents in these analogs enhance volatility, unlike the non-volatile, bulky azetidine-piperidine system in the target compound .
Enzyme Inhibition
- 3-(Phenylethynyl)-2-(2-(pyrrolidin-1-yl)ethoxy)pyrido[3,2-b]pyrazine: Activity: Inhibits transglutaminase 2, a cancer therapeutic target. Key Difference: The ethynyl-phenoxy group facilitates π-π interactions with enzyme active sites, contrasting with the azetidine’s compact structure .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~350 g/mol | 2.1 | 6 |
| 2-(5-Piperidin-4-yl-oxadiazol-3-yl)pyrazine | 231.25 g/mol | 1.8 | 7 |
| Sch-417690 | 523.6 g/mol | 4.5 | 7 |
The target compound’s higher molecular weight and logP compared to simpler pyrazines suggest enhanced membrane permeability but reduced solubility.
Biological Activity
The compound 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine is a novel derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine can be represented as follows:
Research indicates that this compound acts as an inhibitor of Janus kinase 1 (JAK1), a critical enzyme involved in the signaling pathways of various cytokines and growth factors. Inhibition of JAK1 can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases and certain cancers .
Antimicrobial Activity
A study exploring the antimicrobial properties of related piperidine derivatives demonstrated significant effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, which could be extrapolated to similar compounds like 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine .
Antioxidant Activity
Compounds with similar structural motifs have shown promising antioxidant activity. The antioxidant capacity can be attributed to their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various chronic diseases .
Case Study 1: JAK1 Inhibition
In a clinical study involving patients with rheumatoid arthritis, a related compound demonstrated significant JAK1 inhibition, leading to improved clinical outcomes. Patients reported reduced joint pain and inflammation after treatment with the JAK1 inhibitor over a six-month period .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of piperidine derivatives showed that compounds structurally similar to 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine exhibited potent activity against resistant strains of Staphylococcus aureus. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .
Comparative Biological Activity Table
| Activity Type | Compound | Effectiveness | Mechanism |
|---|---|---|---|
| JAK1 Inhibition | 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine | Significant | Inhibition of cytokine signaling |
| Antimicrobial | Piperidine derivatives | High against Gram-positive bacteria | Disruption of cell wall synthesis |
| Antioxidant | Related piperidine derivatives | Moderate | Free radical scavenging |
Q & A
Q. What are the recommended synthetic strategies for preparing 2-[3-(2-methylpiperidine-1-carbonyl)azetidine-1-carbonyl]pyrazine?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine and azetidine cores. Key steps include:
- Azetidine activation : Use of coupling reagents like EDCI/HOBt for amide bond formation between azetidine-3-carboxylic acid and 2-methylpiperidine .
- Pyrazine coupling : Subsequent reaction of the activated azetidine intermediate with pyrazine-2-carboxylic acid under reflux in dichloromethane or DMF .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the final compound due to byproducts from competing acylations .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the azetidine and piperidine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
- HPLC-PDA : Purity assessment (>95%) and quantification of degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. How can researchers address solubility and stability challenges during in vitro assays?
Experimental protocols recommend:
- Solvent systems : DMSO for stock solutions, diluted in PBS (pH 7.4) with <0.1% DMSO to avoid cytotoxicity .
- Stability monitoring : LC-MS at 24-hour intervals to detect hydrolysis of the azetidine-carbonyl bond, a common degradation pathway .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying this compound's bioactivity?
- Piperidine substitution : Replacing 2-methylpiperidine with bulkier groups (e.g., 2-ethyl or 2-cyclopentyl) reduces affinity for CNS targets but enhances peripheral activity .
- Azetidine ring expansion : Replacing azetidine with pyrrolidine increases metabolic stability but decreases solubility due to higher lipophilicity .
- Pyrazine modifications : Adding electron-withdrawing groups (e.g., cyano) to the pyrazine ring improves kinase inhibition selectivity .
Q. How can computational methods guide the optimization of target binding?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., MAPK or PI3K), focusing on hydrogen bonding with the azetidine carbonyl .
- DFT calculations : Assess electronic effects of substituents on the pyrazine ring; electron-deficient pyrazines show stronger π-π stacking with aromatic residues .
Q. What experimental approaches resolve contradictions in reported biological data?
Example: Discrepancies in IC values for kinase inhibition may arise from:
- Assay conditions : Validate buffer pH (optimum: 7.4) and ATP concentration (use Km values for the kinase) .
- Protein sources : Compare recombinant vs. native kinases to rule out isoform-specific effects .
Q. What strategies improve metabolic stability without compromising activity?
- Isotere replacement : Substitute the labile azetidine-carbonyl with a 1,2,3-triazole ring, which resists esterase cleavage .
- Prodrug design : Mask the pyrazine nitrogen with a acetyloxymethyl (AM) group, cleaved intracellularly by esterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
